molecular formula C8H5BrO4 B171778 5-Bromoisophthalic acid CAS No. 23351-91-9

5-Bromoisophthalic acid

Cat. No.: B171778
CAS No.: 23351-91-9
M. Wt: 245.03 g/mol
InChI Key: JATKASGNRMGFSW-UHFFFAOYSA-N
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Description

5-Bromoisophthalic acid, also known as 5-Bromo-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H5BrO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is primarily used in the synthesis of various coordination polymers and metal-organic frameworks due to its functionalizable nature .

Mechanism of Action

Target of Action

5-Bromoisophthalic acid is primarily used as a reactant in the preparation of various coordination polymers . These include manganese (II), nickel (II), cobalt (II), and copper bromoisophthalate coordination polymers . The primary targets of this compound are therefore these metal ions, which it coordinates to form the desired polymers.

Mode of Action

The compound interacts with its targets (the metal ions) through coordination bonds. This involves the donation of a pair of electrons from the oxygen atoms in the carboxyl groups of the this compound to the empty d-orbitals of the metal ions . This results in the formation of coordination polymers.

Biochemical Pathways

The compound’s role in the formation of coordination polymers suggests that it may influence pathways related to metal ion homeostasis and transport .

Pharmacokinetics

Given its use in the preparation of coordination polymers, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be significantly influenced by the presence and nature of the metal ions it is coordinated with .

Result of Action

The primary result of the action of this compound is the formation of coordination polymers . These polymers have various potential applications, including in the fields of catalysis, gas storage, and drug delivery .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s ability to form coordination bonds with metal ions . Additionally, temperature and pressure conditions can influence the stability and efficacy of the resulting coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoisophthalic acid can be synthesized through the bromination of isophthalic acid. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the diesterification of crude bromoisophthalic acid with a lower alcohol (such as methanol) in the presence of an acid catalyst, followed by distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromoisophthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 5-Bromoisophthalic Acid: The presence of the bromine atom in this compound imparts unique reactivity and coordination properties compared to its analogs. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where the bromine atom can participate in additional interactions and enhance the stability of the resulting structures .

Properties

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066882
Record name 5-Bromoisophthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23351-91-9
Record name 5-Bromo-1,3-benzenedicarboxylic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 5-Bromoisophthalic acid
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Record name 5-bromoisophthalic acid
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Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of isophthalic acid (10 g, 60.24 mmol, 1.00 equiv) in 98% H2SO4 (60 mL). This was followed by the addition of N-bromosuccinimide (12.80 g, 72.32 mmol, 1.20 equiv), in portions at 60° C. in 10 min. The resulting solution was stirred overnight at 60° C. in an oil bath. The reaction was cooled to room temperature and then quenched by the addition of water/ice. The solids were collected by filtration, and washed with 2×60 mL of hexane. The solid was dried in an oven under reduced pressure. The crude product was purified by re-crystallization from ethyl acetate to give 3 g (20%) of 5-bromoisophthalic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

99.18 g (0.55 mol) of 5-aminoisophthalic acid, 165 mL of 48 weight % hydrobromic acid and 150 mL of distilled water were charged in a 1 L four-neck flask equipped with a thermometer, an agitator and a dropping funnel, and then agitated. The flask was cooled to 5° C. or below, and 525 mL of distilled water containing 39.4 g (0.57 mol) of sodium nitrite was added dropwise for an hour, thus obtaining diazonium aqueous solution. 94.25 g (0.66 mol) of cuprous bromide and 45 mL of 48 weight % hydrobromic acid were charged in a 3 L four-neck flask equipped with a thermometer, a Dimroth condenser, a dropping funnel and an agitator, and agitated.
Quantity
99.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
94.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
525 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Bromoisophthalic acid?

A1: this compound has the molecular formula C8H5BrO4 and a molecular weight of 245.03 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, 5-Br-H2ip and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy. IR spectra provide information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid groups and aromatic rings. [, , , , , , , , , , , , , , , , , , , , , ] Additionally, computational studies often employ Density Functional Theory (DFT) calculations to predict and analyze vibrational frequencies, providing insights into molecular structure and bonding. []

Q3: How does the choice of metal ion and N-donor ligand affect the structure of coordination polymers synthesized with 5-Br-H2ip?

A3: Research indicates that the structural diversity of 5-Br-H2ip based coordination polymers is significantly influenced by the choice of metal ions and N-donor ligands. Different metal ions exhibit varying coordination preferences, leading to the formation of diverse structural motifs, such as one-dimensional chains, two-dimensional layers, and three-dimensional networks. [, , , , , , , , , , , , , , , , , , , ] For instance, using 1,3-bis(imidazol)propane (bip) with Ni(II) resulted in a 1D chain structure, while employing the same ligand with Co(II) led to a 3D network. [] Similarly, varying the N-donor ligand, such as using 1,2-bis(4-pyridyl)ethane (bpa) or 1,3-di(4-pyridyl)propane (bpp), has been shown to influence the dimensionality and topology of the resulting frameworks. [, , , ]

Q4: How does the reaction solvent influence the final structure of 5-Br-H2ip based coordination polymers?

A4: Studies have shown that the solvent used during synthesis plays a crucial role in determining the final structure of the coordination polymer. [, ] Different solvents can influence the solubility of reactants, the strength of intermolecular interactions, and the templating effect, leading to variations in crystal packing and overall framework topology. For example, employing ethanol resulted in a 3-fold interpenetrating 3D framework based on helical chains, while using water yielded a 3D supramolecular framework stabilized by hydrogen bonding. []

Q5: What is known about the thermal stability of 5-Br-H2ip coordination polymers?

A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of several 5-Br-H2ip based coordination polymers. [, , , , , , , , , , , , , , , , , , , , ] These studies reveal that the thermal stability is influenced by the nature of the metal ion, the structure of the N-donor ligand, and the overall framework connectivity. The decomposition patterns observed in TGA provide valuable insights into the framework stability and potential applications of these materials.

Q6: Do 5-Br-H2ip based complexes exhibit luminescent properties?

A6: Yes, many 5-Br-H2ip coordination polymers exhibit interesting luminescent properties, including fluorescence and room-temperature phosphorescence (RTP). [, , , , , ] These properties are influenced by factors such as the metal center, ligand structure, and intermolecular interactions within the framework.

Q7: Are there potential applications for the luminescent properties of these materials?

A7: The luminescent properties of some 5-Br-H2ip coordination polymers make them promising candidates for applications in areas such as sensing, light-emitting devices, and biological imaging. For example, a Zn(II) coordination polymer synthesized with 5-Br-H2ip and a bis(imidazole) ligand demonstrated potential as a highly sensitive and selective sensor for the detection of nitrofurantoin in aqueous solutions. [] Another study highlighted the potential of a cluster-based MOF incorporating 5-Br-H2ip as a temperature-responsive phosphorescent switch and anticounterfeiting material due to its ultralong-lived RTP. []

Q8: Has this compound been explored for catalytic applications?

A8: While the provided research primarily focuses on the structural and luminescent properties of 5-Br-H2ip based coordination polymers, these materials hold potential for catalytic applications. The presence of coordinatively unsaturated metal sites within the framework, along with the tunable pore sizes and functionalities, could make them suitable for heterogeneous catalysis. Further research is needed to explore the catalytic activity, selectivity, and stability of these materials in various chemical reactions.

Q9: Have computational methods been applied to study 5-Br-H2ip and its complexes?

A9: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 5-Br-H2ip based materials. Density Functional Theory (DFT) calculations have been employed to study the electronic structure, vibrational frequencies, and optical properties of these compounds. [] These theoretical studies can provide valuable insights into the structure-property relationships and guide the rational design of new materials with tailored properties.

Q10: How do modifications to the 5-Br-H2ip structure affect the properties of the resulting materials?

A10: Research suggests that the position of the bromine substituent on the isophthalic acid ring can influence the structural assembly and properties of the resulting coordination polymers. [] This is attributed to the steric hindrance and electronic effects exerted by the bromine atom, which can influence the coordination modes of the carboxylate groups and the overall packing arrangement. Comparing materials synthesized with this compound and 4-bromoisophthalic acid revealed differences in dimensionality, interpenetration, and hydrogen-bonding patterns. [] This highlights the significance of the bromine position in dictating the structural features and ultimately influencing the material's properties.

Q11: What are the environmental implications of using this compound?

A11: While the provided research focuses on the synthesis and characterization of 5-Br-H2ip based materials, it's crucial to acknowledge the potential environmental impact of using brominated compounds. The release of brominated organic compounds into the environment can pose risks due to their persistence, bioaccumulation potential, and potential toxicity. Therefore, sustainable and environmentally friendly synthetic routes, as well as responsible waste management strategies, are essential to mitigate the negative impacts associated with using 5-Br-H2ip. []

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